molecular formula C19H24N2 B020059 1,2-Didehydroaspidospermidine CAS No. 19751-76-9

1,2-Didehydroaspidospermidine

Cat. No.: B020059
CAS No.: 19751-76-9
M. Wt: 280.4 g/mol
InChI Key: FGFBHTJUUGUSCK-GUDVDZBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Caryophyllin can be synthesized through various methods. One common method involves the heating of caryophyllene with an equimolar amount of elemental sulfur to 120°C to form caryophyllene-4,5-episulfide . Another method involves the acid-catalyzed isomerization of caryophyllene and its oxide .

Industrial Production Methods: Caryophyllin is commercially available and can be obtained from natural sources such as clove oil, hops, and other essential oils. Industrial production often involves the extraction of these oils followed by purification processes to isolate caryophyllin .

Chemical Reactions Analysis

Types of Reactions: Caryophyllin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It is particularly reactive to acids, including Lewis and Brønsted acids .

Common Reagents and Conditions:

    Oxidation: Caryophyllin can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenation using reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include caryophyllene oxide, caryophyllene-4,5-episulfide, and various halogenated derivatives .

Comparison with Similar Compounds

Properties

CAS No.

19751-76-9

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

(1S,12R,19R)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,8-tetraene

InChI

InChI=1S/C19H24N2/c1-2-18-9-5-12-21-13-11-19(17(18)21)14-6-3-4-7-15(14)20-16(19)8-10-18/h3-4,6-7,17H,2,5,8-13H2,1H3/t17-,18-,19-/m1/s1

InChI Key

FGFBHTJUUGUSCK-GUDVDZBRSA-N

Isomeric SMILES

CC[C@]12CCCN3[C@H]1[C@@]4(CC3)C(=NC5=CC=CC=C45)CC2

SMILES

CCC12CCCN3C1C4(CC3)C(=NC5=CC=CC=C45)CC2

Canonical SMILES

CCC12CCCN3C1C4(CC3)C(=NC5=CC=CC=C45)CC2

Synonyms

1,2-Didehydroaspidospermidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Didehydroaspidospermidine
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1,2-Didehydroaspidospermidine
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1,2-Didehydroaspidospermidine
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1,2-Didehydroaspidospermidine
Reactant of Route 5
1,2-Didehydroaspidospermidine
Reactant of Route 6
1,2-Didehydroaspidospermidine

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